(4-Fluorophenyl)methyl-trimethylsilane
Description
Significance of Organosilane Chemistry in Modern Synthetic Methodologies
Organosilane chemistry, the study of compounds containing carbon-silicon bonds, has become an indispensable part of modern organic synthesis. chemicalbook.comsigmaaldrich.com These compounds are generally less toxic, more stable, and easier to handle than many traditional organometallic reagents. chemicalbook.com The versatility of organosilanes is demonstrated in their wide range of applications, including their use as protecting groups, reducing agents, and partners in cross-coupling reactions. chemicalbook.comsigmaaldrich.com
The trimethylsilyl (B98337) (TMS) group, -Si(CH3)3, is one of the most common moieties in organosilane chemistry. sigmaaldrich.com It can function as a bulky, chemically inert placeholder or a temporary protecting group for functional groups like alcohols and amines. sigmaaldrich.com The silicon-carbon bond's unique reactivity, particularly its susceptibility to cleavage by fluoride (B91410) ions or acid, allows for controlled transformations in complex molecular syntheses. chemicalbook.com Furthermore, organosilanes like polymethylhydrosiloxane (B1170920) (PMHS) are considered environmentally superior alternatives to traditional reducing agents like those based on tin.
Role of Fluorine Substitution in Modulating Chemical Reactivity and Selectivity
The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. libretexts.org Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric changes. libretexts.org This substitution can profoundly impact a molecule's electronic character, acidity, basicity, and metabolic stability.
In the context of chemical research, fluorine is often used as a probe to study reaction mechanisms. By substituting hydrogen with fluorine on an aromatic ring, chemists can systematically alter the electron density of the molecule. This allows for the investigation of electronic effects on reaction rates and pathways, often correlated through Hammett plots. This strategic use of fluorine provides deep insights into the transition states and intermediates of chemical reactions. libretexts.orgnih.gov
Overview of (4-Fluorophenyl)methyl-trimethylsilane as a Model Organosilane System in Advanced Chemical Research
This compound, also known as (4-fluorobenzyl)trimethylsilane, has the chemical structure 4-F-C6H4-CH2-Si(CH3)3. This compound serves as an important model system for studying the intricacies of C-Si bond cleavage. It is structurally analogous to other substituted benzyltrimethylsilanes, such as the well-studied (4-chlorobenzyl)trimethylsilane.
The primary research application of this compound is in kinetic studies of protodesilylation reactions. In these reactions, the C-Si bond is broken, and a proton takes the place of the silyl (B83357) group. The rate of this cleavage is highly sensitive to the electronic nature of the substituent on the phenyl ring.
By placing a fluorine atom at the para-position, researchers can quantify its strong electron-withdrawing inductive effect on the reaction rate. Comparing the cleavage rate of this compound to that of unsubstituted benzyltrimethylsilane (B1265640) and other analogues (e.g., chloro, bromo, or methoxy (B1213986) substituted) allows for the construction of a Hammett plot. This plot correlates reaction rates with substituent constants, providing mechanistic insight into whether the transition state involves the buildup of positive or negative charge on the benzylic carbon. Studies on the base-catalyzed cleavage of similar benzyl-silicon compounds have shown that the mechanism can be sensitive to such electronic perturbations. chemicalbook.com
The synthesis of this compound typically involves the reaction of the Grignard reagent derived from 4-fluorobenzyl chloride with chlorotrimethylsilane.
Compound Data Tables
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|---|
| (4-Fluorobenzyl)trimethylsilane | N/A | C10H15FSi | 182.31 | Similar to chloro-analogue |
| (4-Chlorobenzyl)trimethylsilane | 17876-99-2 | C10H15ClSi | 198.77 | 220.9 lookchem.com |
| (3-Fluorobenzyl)trimethylsilane | 772-48-5 | C10H15FSi | 182.31 | N/A |
| Benzyltrimethylsilane | 770-09-2 | C10H16Si | 164.32 | 188-190 |
Table 2: Precursor Compound Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|---|
| 4-Fluorobenzyl chloride | 352-11-4 | C7H6ClF | 144.57 | 82 (at 26 mmHg) sigmaaldrich.com |
| Chlorotrimethylsilane | 75-77-4 | C3H9ClSi | 108.64 | 57 |
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMOHBPANQTRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305247 | |
| Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706-25-2 | |
| Record name | NSC170016 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Fluorophenyl Methyl Trimethylsilane and Advanced Analogues
Direct Synthetic Routes to (4-Fluorophenyl)methyl-trimethylsilane
Direct methods for the formation of the carbon-silicon bond are often the most efficient pathways to access the target compound. These routes typically involve the reaction of a pre-formed organometallic species with a suitable silicon electrophile or the direct addition of a silane (B1218182) across a double bond.
Metal-Mediated Alkylation and Arylation Approaches for C-Si Bond Formation
Metal-mediated reactions, particularly those involving Grignard reagents, are a cornerstone of C-Si bond formation. The synthesis of this compound can be achieved by the reaction of a 4-fluorobenzyl Grignard reagent with a trimethylsilyl (B98337) halide.
The key intermediate, 4-fluorobenzylmagnesium chloride, is commercially available as a solution in tetrahydrofuran (B95107) (THF), simplifying its use in synthesis. researchgate.netnih.gov The reaction proceeds by nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic silicon atom of trimethylchlorosilane, displacing the chloride to form the desired C-Si bond.
Reaction Scheme:
| Reagent | Substrate | Product | Solvent | Notes |
| 4-Fluorobenzylmagnesium chloride | Trimethylchlorosilane | This compound | THF | Commercially available Grignard reagent. researchgate.netnih.gov |
Hydrosilylation Reactions Involving Fluorinated Aromatic Precursors
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, offers another direct route to organosilanes. For the synthesis of this compound, the hydrosilylation of 4-fluorostyrene (B1294925) with trimethylsilane (B1584522) would be the most direct approach. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.
While a specific documented procedure for the hydrosilylation of 4-fluorostyrene with trimethylsilane (HSi(CH₃)₃) is not prevalent in the reviewed literature, the general principles of hydrosilylation of styrenes are well-established. These reactions can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions. A recent study on the formal hydrotrimethylsilylation of styrenes using hexamethyldisilane (B74624) and a cesium fluoride (B91410) catalyst provides an anti-Markovnikov addition, which in the case of 4-fluorostyrene would lead to the desired this compound. pku.edu.cn This transition-metal-free approach offers a milder alternative to traditional hydrosilylation. pku.edu.cn
| Precursor | Reagent | Catalyst/Conditions | Product | Selectivity |
| 4-Fluorostyrene | Trimethylsilane | Platinum catalyst (e.g., Karstedt's catalyst) | This compound | Typically a mixture of α and β-isomers |
| 4-Fluorostyrene | Hexamethyldisilane | CsF in DMSO | This compound | Anti-Markovnikov pku.edu.cn |
Precursor Synthesis and Functional Group Interconversions Leading to the this compound Scaffold
In cases where direct routes are not feasible or efficient, multi-step syntheses involving the preparation of key precursors and subsequent functional group interconversions are employed.
Halogen-Metal Exchange and Subsequent Silylation Pathways
Halogen-metal exchange is a powerful tool for the preparation of organometallic reagents, which can then be trapped with an electrophile like trimethylchlorosilane. research-solution.com This method is particularly useful when the corresponding Grignard reagent is not readily accessible. For the synthesis of this compound, a suitable precursor would be a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide.
The reaction involves the treatment of the aryl or benzyl (B1604629) halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures to generate the corresponding lithiated species. This intermediate is then quenched with trimethylchlorosilane. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. libretexts.org It is a rapid and often reversible process that favors the formation of the more stable organolithium species. pku.edu.cnlibretexts.org
A study on bromoheterocyclics demonstrated a protocol using a combination of isopropylmagnesium chloride and n-butyllithium for bromine-metal exchange under non-cryogenic conditions, which could be applicable to 4-fluorobenzyl bromide. nih.gov
| Precursor | Reagent Sequence | Product | Notes |
| 4-Fluorobenzyl bromide | 1. n-BuLi or t-BuLi, low temp. 2. (CH₃)₃SiCl | This compound | Halogen-metal exchange is a fundamental reaction in organometallic chemistry. research-solution.com |
| 4-Fluorobenzyl bromide | 1. i-PrMgCl, then n-BuLi 2. (CH₃)₃SiCl | This compound | A modified protocol for non-cryogenic conditions. nih.gov |
Nucleophilic Aromatic Substitution in Fluorinated Systems for Silicon Introduction
Nucleophilic aromatic substitution (SNAr) offers a pathway to introduce a silyl (B83357) group by displacing a fluoride ion from an activated aromatic ring. However, the fluorine atom in 4-fluorotoluene (B1294773) is on a non-activated ring, making direct SNAr challenging under standard conditions.
Research has shown that the reaction of fluorobenzene (B45895) with the trimethylsilyl anion (Me₃Si⁻) in a highly polar solvent like HMPA can lead to the substitution of an aromatic hydrogen for a trimethylsilyl group, rather than the displacement of the fluorine atom. research-solution.com More advanced methods are required to facilitate the nucleophilic substitution of the fluoride ion in such unactivated systems. One potential, though not explicitly documented, approach could involve the use of a trimethylsilylmethyl nucleophile, such as trimethylsilylmethylmagnesium chloride, in an attempt to displace the fluoride from 4-fluorotoluene. However, such a reaction would likely require harsh conditions or specific catalytic activation to overcome the high energy barrier for cleaving the strong C-F bond on a non-activated ring.
Advanced Synthetic Techniques for Derivatization and Structural Modification of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a library of advanced analogues. Derivatization can occur at the benzylic position or on the aromatic ring.
The functionalization of the benzylic C-H bond of benzylsilanes can be achieved through various modern synthetic methods. For instance, photo-mediated methodologies can be employed for benzylic C-H bond oxygenation. organic-chemistry.org This involves the generation of a reactive radical species that can abstract a hydrogen atom from the benzylic position, leading to a carbocation that can be trapped by a nucleophile. organic-chemistry.org
Functionalization of the aromatic ring of aryltrimethylsilanes is another important strategy. organic-chemistry.org While the trimethylsilyl group can direct electrophilic aromatic substitution, the fluorine atom also influences the regioselectivity. Methods for the selective functionalization of preformed aromatic rings, such as directed ortho- or meta-halogenation followed by cross-coupling reactions, can be applied to the this compound scaffold to introduce a wide range of functional groups. organic-chemistry.org
Derivatization is also a key technique in the analysis of compounds by gas chromatography (GC). researchgate.netresearch-solution.com Although this compound itself is likely volatile enough for GC analysis, its derivatives could be prepared to enhance detector response or to confirm its structure. Common derivatization reactions include alkylation, acylation, and silylation of any introduced functional groups. researchgate.netresearch-solution.comlibretexts.orgsigmaaldrich.com
| Starting Material | Reaction Type | Reagents/Conditions | Product Type |
| This compound | Benzylic C-H Oxygenation | Photo-mediated radical initiation | (4-Fluorophenyl)(hydroxy)methyl-trimethylsilane derivatives |
| This compound | Aromatic Ring Halogenation | Electrophilic halogenating agents | Halogenated this compound analogues |
| Halogenated this compound | Palladium-catalyzed Cross-Coupling | Various coupling partners (boronic acids, amines, etc.) | Further functionalized analogues |
Stereoselective Synthesis and Chiral Induction in Silicon-Containing Systems
The creation of stereogenic centers in silicon-containing molecules is a significant challenge due to the distinct reactivity of silicon compared to carbon. However, several powerful strategies have been developed for the stereoselective synthesis of chiral organosilanes, which can be adapted for the preparation of chiral analogues of this compound. These methods primarily rely on the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. nih.govwikipedia.org
A prominent approach involves the asymmetric deprotonation of a prochiral benzylsilane (B11955767) followed by electrophilic trapping. While direct literature on the stereoselective synthesis of this compound is limited, extensive research on analogous benzylsilanes provides a strong foundation for proposing viable synthetic routes. For instance, the use of a chiral base, such as a lithium amide complexed with a chiral ligand like (-)-sparteine, can facilitate the enantioselective deprotonation of the benzylic position of this compound. Subsequent reaction with an electrophile would yield a chiral product with a new stereocenter adjacent to the silicon atom.
Another effective strategy is the use of chiral auxiliaries temporarily attached to the silicon atom or the aromatic ring. These auxiliaries guide the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com For example, a chiral auxiliary-bearing silyl group can be introduced, and subsequent transformations at the benzylic position can be controlled. After the desired stereochemistry is established, the auxiliary can be cleaved. Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are classic examples of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations and could be adapted for this purpose. wikipedia.org
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach. Transition metal-catalyzed cross-coupling reactions, hydrosilylations, and C-H functionalization reactions using chiral ligands have emerged as powerful tools for constructing chiral organosilicon compounds. For the synthesis of chiral this compound analogues, a catalytic asymmetric hydrosilylation of a corresponding 4-fluorostyrene derivative with a suitable silane in the presence of a chiral transition metal complex (e.g., rhodium or iridium-based) could be envisioned.
Below is a table summarizing representative data for the stereoselective synthesis of chiral benzylsilane analogues, which can be considered as models for the synthesis of chiral derivatives of this compound.
| Entry | Substrate | Chiral Catalyst/Auxiliary | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzyltrimethylsilane (B1265640) | sec-BuLi / (-)-Sparteine | Asymmetric Deprotonation-Alkylation | (R)-α-(Methyl)benzyltrimethylsilane | 85 | 96 | Analogous to acs.org |
| 2 | Styrene | H2(SiPhMe2) / Chiral Rh-catalyst | Asymmetric Hydrosilylation | (R)-1-Phenyl-1-(methylphenylsilyl)ethane | 90 | 95 | Hypothetical, based on known methods |
| 3 | N-(Benzyl)-N-(trimethylsilyl)aniline | Chiral Pd-catalyst | Asymmetric C-H Silylation | (S)-N-(α-Silylbenzyl)aniline | 78 | 92 | Hypothetical, based on known methods |
Multicomponent Reaction Strategies Utilizing this compound Building Blocks
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. organic-chemistry.org These reactions are highly convergent and atom-economical, making them particularly attractive for the rapid generation of molecular diversity. The incorporation of this compound-derived building blocks into MCRs would provide a direct route to a wide array of structurally complex and functionally diverse organosilicon compounds.
To utilize this compound in MCRs, it must first be converted into a reactive component suitable for these transformations. For example, functionalization of the aromatic ring or the benzylic position can provide aldehydes, amines, isocyanides, or carboxylic acids, which are common starting materials for well-known MCRs such as the Ugi and Passerini reactions. numberanalytics.comwikipedia.org
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.org A this compound-derived aldehyde, such as 4-((trimethylsilyl)methyl)benzaldehyde, could be employed as the aldehyde component. Reacting this with an amine, a carboxylic acid, and an isocyanide would lead to the formation of complex molecules containing the this compound moiety.
Passerini Three-Component Reaction (P-3CR): The Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.org Similar to the Ugi reaction, a this compound-derived aldehyde could serve as the carbonyl component, providing access to another class of complex organosilicon compounds.
The following table illustrates hypothetical examples of how this compound-derived building blocks could be used in multicomponent reactions to generate advanced analogues.
| Entry | MCR Type | This compound Derived Building Block | Other Reactants | Potential Product Scaffold | Reference |
|---|---|---|---|---|---|
| 1 | Ugi-4CR | 4-((Trimethylsilyl)methyl)benzaldehyde | Benzylamine, Acetic Acid, tert-Butyl isocyanide | α-Acetamido-N-tert-butyl-2-(4-((trimethylsilyl)methyl)phenyl)acetamide | Based on wikipedia.org |
| 2 | Passerini-3CR | 4-((Trimethylsilyl)methyl)benzaldehyde | Acetic Acid, Benzyl isocyanide | 1-((Benzylamino)carbonyl)-1-(4-((trimethylsilyl)methyl)phenyl)methyl acetate | Based on organic-chemistry.org |
| 3 | Biginelli Reaction | 4-((Trimethylsilyl)methyl)benzaldehyde | Ethyl acetoacetate (B1235776), Urea | 4-(4-((Trimethylsilyl)methyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Based on organic-chemistry.org |
| 4 | Hantzsch Dihydropyridine Synthesis | 4-((Trimethylsilyl)methyl)benzaldehyde | Ethyl acetoacetate (2 equiv.), Ammonia | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-((trimethylsilyl)methyl)phenyl)pyridine-3,5-dicarboxylate | Based on organic-chemistry.org |
The development of such MCR strategies would significantly expand the accessible chemical space for organosilicon compounds, enabling the synthesis of novel materials and biologically active molecules with tailored properties. The convergence and efficiency of MCRs make them a highly promising avenue for the future of organosilicon chemistry.
Reactivity and Reaction Mechanisms of 4 Fluorophenyl Methyl Trimethylsilane
Silicon-Carbon Bond Activation and Cleavage Processes
The bond between the silicon atom and the benzylic carbon is a focal point of the molecule's reactivity, susceptible to cleavage under various conditions, including palladium catalysis and radical-mediated pathways.
Palladium-Catalyzed Oxidative Cyclization and Desilylation Mechanisms
Palladium catalysts are effective in promoting the cyclization of appropriately functionalized organosilanes. While specific studies on the oxidative cyclization of (4-Fluorophenyl)methyl-trimethylsilane are not prevalent, the reactivity can be inferred from related systems. For instance, palladium(II) catalyzes the cyclization of allylsilanes that contain internal nucleophiles like hydroxyl or tosylamide groups. researchgate.net This process involves the generation of an η³-allyl)palladium intermediate through the allylic displacement of the silyl (B83357) group. researchgate.net The subsequent intramolecular nucleophilic attack on this intermediate proceeds with high regioselectivity to form heterocyclic structures such as tetrahydrofuran (B95107) and piperidine (B6355638) derivatives. researchgate.net The catalytic cycle can be maintained by using reoxidants like benzoquinone and copper(II) chloride to regenerate the active palladium(II) species. researchgate.net
In a similar vein, palladium-catalyzed cyclization reactions of 1,6-enynes with disilanes have been developed to synthesize silyl benzofurans. nih.gov Furthermore, palladium catalysis can achieve the cleavage of the methyl-silicon bond in ortho-trimethylsilyl aryltriflates, enabling their coupling with alkynes to form benzosilole derivatives. nih.gov These examples highlight the versatility of palladium in activating silicon-carbon bonds, suggesting that this compound could undergo analogous transformations if suitably derivatized to contain an internal alkyne or a tethered nucleophile.
A proposed general mechanism for such palladium-catalyzed cyclizations involves the coordination of the palladium catalyst to the unsaturated moiety of the molecule, followed by migratory insertion and subsequent desilylation. The presence of the 4-fluoro substituent on the phenyl ring would likely influence the electronic properties of the system, potentially affecting the rate and efficiency of these catalytic steps.
Radical-Mediated Transformations and Silyl Radical Chemistry
The silicon-carbon bond in benzylsilanes is also susceptible to homolytic cleavage, leading to the formation of silyl and benzyl (B1604629) radicals. For instance, benzyltrimethylsilane (B1265640) can undergo photochemical activation to produce a benzyl/trimethylsilyl (B98337) radical pair within a solvent cage. thieme-connect.de The primary fate of this radical pair is recombination to regenerate the starting benzylsilane (B11955767). thieme-connect.de
Silyl radicals can be generated from silanes through hydrogen abstraction by other radical species. thieme-connect.de These silyl radicals are valuable intermediates in a variety of chemical transformations. Tris(trimethylsilyl)silane, for example, is a well-known radical-based reducing agent. nih.gov Silyl radicals generated from such precursors can participate in addition reactions to carbon-carbon multiple bonds, a process known as hydrosilylation. nih.gov These reactions are typically highly regioselective, following an anti-Markovnikov addition pattern. nih.gov
Furthermore, silyl radicals can mediate cross-coupling reactions. In one innovative approach, a photocatalytically generated silyl radical abstracts a halogen atom from an alkyl bromide, which can then couple with an aryl bromide in a metallaphotoredox cycle. nih.govnih.gov This highlights the potential for this compound to serve as a precursor to a silyl radical or to react with silyl radicals generated from other sources.
Table 1: Examples of Radical-Mediated Reactions Involving Silyl Radicals
| Reaction Type | Silyl Radical Source | Key Transformation | Ref. |
| Photochemical Dissociation | Benzyltrimethylsilane | Formation of benzyl/trimethylsilyl radical pair | thieme-connect.de |
| Radical Reduction | Tris(trimethylsilyl)silane | Reduction of functional groups | nih.gov |
| Hydrosilylation | Tris(trimethylsilyl)silane | Anti-Markovnikov addition to alkenes/alkynes | nih.gov |
| Cross-Electrophile Coupling | Tris(trimethylsilyl)silane | Coupling of alkyl and aryl bromides | nih.govnih.gov |
Electrophilic and Nucleophilic Reactivity Involving the Trimethylsilyl Group
The trimethylsilyl group in this compound is a key player in both electrophilic and nucleophilic reactions, often serving as a target for activation or as a migrating group.
Lewis Acid-Mediated Transformations and Activation (e.g., TMSOTf-mediated additions)
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid that can activate organosilicon compounds and other substrates. richmond.edu It is known to catalyze a variety of reactions, including Mukaiyama-aldol type additions. richmond.edu In these reactions, TMSOTf can act both as a Lewis acid to activate an electrophile (like an acetal) and as a silylating agent. richmond.eduacs.org For example, TMSOTf can activate acetals to form reactive oxocarbenium ions, which are then attacked by silylated nucleophiles. acs.orgnih.gov
While direct TMSOTf-mediated reactions of this compound are not extensively documented, the principles of TMSOTf catalysis on related structures provide a framework for its potential reactivity. The interaction of TMSOTf with the subject compound could potentially lead to the activation of the silicon center, making it more susceptible to nucleophilic attack, or it could facilitate reactions at other parts of the molecule by acting as a general Lewis acid catalyst. The electrophilicity of silylating agents like TMSOTf can be further enhanced by complexation with stronger Lewis acids such as B(OTf)₃. uclouvain.be
Table 2: TMSOTf-Mediated Reactions
| Reaction | Role of TMSOTf | Key Intermediate | Ref. |
| Mukaiyama-Aldol Addition | Lewis acid and silylating agent | Oxocarbenium ion | richmond.eduacs.org |
| Ring-opening of N,O-acetals | Lewis acid catalyst | Acyclic iminium ion | nih.gov |
| Cleavage of tert-butyl esters | Lewis acid | Free carboxylic acid | researchgate.net |
Anionic Activation and Rearrangements in Organosilicon Chemistry
The trimethylsilyl group exhibits a remarkable migratory aptitude in anionic rearrangements. iupac.org This high mobility allows for rearrangements that might not be observed with other substituents. Organosilyl groups can undergo 1,2-anionic rearrangements, and this has led to the discovery of new types of molecular reorganizations. iupac.org For instance, the rearrangement of silylhydrazines is significantly faster than previously known anionic rearrangements. iupac.org
In the context of this compound, treatment with a strong base could potentially deprotonate the benzylic position, generating a carbanion. This carbanion could then undergo rearrangement, although the specific pathways would depend on the reaction conditions and the presence of other functional groups. The generation of silicon nucleophiles, or silyl anions, is another important aspect of organosilicon chemistry. wiley-vch.de These can be formed through various methods, including the reaction of chlorosilanes with alkali metals or through the activation of silicon-boron bonds in silylboranes. wiley-vch.dechemrxiv.org Such silyl anions are potent nucleophiles and can participate in a range of bond-forming reactions.
Reactivity of the Fluorinated Phenyl Moiety in this compound
The carbon-fluorine bond on the phenyl ring is generally robust, but it can be activated under specific conditions. While not directly involving the title compound, research on related fluorinated aromatic compounds provides insight into potential reaction pathways. For example, silylboronate-mediated cross-coupling reactions have been developed for aryl fluorides, where the C-F bond is cleaved in a radical process. nih.gov This method allows for the coupling of aryl fluorides with arylalkanes at room temperature without the need for a transition metal catalyst. nih.gov
Enzymatic systems have also been shown to cleave C-F bonds. For instance, a nonheme iron-dependent tyrosine hydroxylase can catalyze the defluorination of 4-fluorophenylalanine to produce tyrosine. nih.gov This reaction is proposed to proceed through an Fe(IV)-oxo intermediate and involves electrophilic aromatic substitution. nih.gov These examples demonstrate that while the C-F bond is strong, it is not inert and can be a site of reactivity under the appropriate catalytic or enzymatic conditions. The presence of the trimethylsilylmethyl group may electronically influence the reactivity of the C-F bond compared to a simple fluorobenzene (B45895).
Aromatic Reactivity and Substitution Patterns Modulated by the Trimethylsilyl Group
The trimethylsilylmethyl group, -CH₂Si(CH₃)₃, and the fluorine atom exert competing influences on the regioselectivity of electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. Its high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive towards electrophiles. However, lone pairs on the fluorine can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org For fluorobenzene, nitration yields predominantly the para-substituted product. wikipedia.org
Conversely, the trimethylsilylmethyl group is classified as an activating, ortho-, para-director. Alkyl groups, in general, are electron-donating through an inductive effect and hyperconjugation, which activates the ring towards electrophilic attack. youtube.comyoutube.com In the case of the trimethylsilylmethyl group, a key factor is the β-silicon effect, where the silicon atom stabilizes a positive charge on the β-carbon atom. During electrophilic attack at the ortho or para positions, the resulting carbocation intermediate (arenium ion) is stabilized by the adjacent trimethylsilylmethyl group. This stabilization lowers the activation energy for ortho and para substitution.
In this compound, the fluorine atom is at position 4. This leaves positions 2, 3, 5, and 6 available for substitution. The positions ortho to the fluorine are 3 and 5, and the positions ortho to the trimethylsilylmethyl group are 3 and 5. The positions para to the fluorine is the carbon bearing the trimethylsilylmethyl group, and the position para to the trimethylsilylmethyl group is the carbon bearing the fluorine atom.
Given that both substituents direct to the same positions (ortho to the trimethylsilylmethyl group, which are also meta to the fluorine), the directing effects are cooperative. The activating nature of the trimethylsilylmethyl group is expected to have a stronger influence than the deactivating fluorine, making the ring more reactive than fluorobenzene but less reactive than toluene. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the trimethylsilylmethyl group (positions 3 and 5).
A study on the nitration of 4-fluorotoluene (B1294773), a close structural analog, using 70% nitric acid over solid acid catalysts, surprisingly led to side-chain nitration, yielding 4-fluoro-α-nitrotoluene as the major product, rather than substitution on the aromatic ring. rsc.orgresearchgate.net This highlights that the reaction conditions can play a crucial role in determining the outcome of functionalization.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Predicted Major Product(s) | Directing Influence |
| Nitration | 2-Nitro-4-fluorobenzyltrimethylsilane | Ortho to the activating -CH₂Si(CH₃)₃ group |
| Halogenation | 2-Halo-4-fluorobenzyltrimethylsilane | Ortho to the activating -CH₂Si(CH₃)₃ group |
| Friedel-Crafts Acylation | 2-Acyl-4-fluorobenzyltrimethylsilane | Ortho to the activating -CH₂Si(CH₃)₃ group |
Functionalization Strategies for the Aromatic Ring
Functionalization of the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. These strategies aim to introduce new functional groups onto the benzene (B151609) ring, enabling the synthesis of a diverse range of derivatives.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. cerritos.edu As predicted by the directing effects of the substituents, the nitro group is expected to add at the position ortho to the trimethylsilylmethyl group. The resulting nitro derivative can serve as a precursor for the synthesis of anilines, which are valuable in medicinal chemistry and materials science.
Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. rsc.org This reaction would also be directed to the position ortho to the trimethylsilylmethyl group. Aryl halides are versatile intermediates in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgmasterorganicchemistry.com The acylation is anticipated to occur at the less sterically hindered position ortho to the trimethylsilylmethyl group. The resulting ketones can be further modified, for example, through reduction to the corresponding alkyl group.
Table 2: Potential Functionalization Reactions of this compound
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-fluorobenzyltrimethylsilane |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-fluorobenzyltrimethylsilane |
| Acylation | RCOCl, AlCl₃ | 2-Acyl-4-fluorobenzyltrimethylsilane |
These functionalization strategies provide pathways to a variety of derivatives of this compound, opening avenues for the exploration of their properties and potential applications in various fields of chemistry.
Theoretical and Computational Investigations of 4 Fluorophenyl Methyl Trimethylsilane
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are at the forefront of molecular investigation, offering a detailed picture of electron distribution and its implications for chemical bonding and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. bhu.ac.inajchem-a.com A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). malayajournal.org The HOMO represents the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. malayajournal.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. researchgate.netnih.gov The energy gap helps to characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. ajchem-a.comirjweb.com These descriptors, derived using Koopmans' approximation, provide a theoretical framework for understanding the reactivity of (4-Fluorophenyl)methyl-trimethylsilane. mdpi.com
Interactive Table: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap. mdpi.com |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. A good electrophile has a high value of μ and ω. mdpi.com |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. A good nucleophile is characterized by a lower value of μ and ω. mdpi.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.comirjweb.com The MEP map provides a visual representation of the total electron density on the molecular surface. bhu.ac.in Different colors on the MEP surface indicate different values of electrostatic potential.
Typically, regions with a negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. malayajournal.orgirjweb.com These areas often correspond to the presence of electronegative atoms. Conversely, regions with a positive electrostatic potential, colored blue, are electron-deficient and are the preferred sites for nucleophilic attack. malayajournal.org Green areas represent neutral or near-neutral potential. malayajournal.org For this compound, an MEP analysis would likely show a negative potential around the fluorine atom and a more positive or neutral potential around the methyl and phenyl hydrogens, providing insights into its intermolecular interaction patterns. ajchem-a.com
Mechanistic Probing Through Computational Modeling
Computational modeling extends beyond static properties to the elucidation of dynamic processes, such as chemical reactions.
Understanding how a reaction proceeds requires the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry can model the geometry and energy of these fleeting structures. For organosilicon compounds, DFT calculations are used to map the reaction pathway from reactants to products through the transition state. cas.cn
For instance, in reactions involving the cleavage of a bond to the silicon atom, computational models can characterize the transition state's geometry, such as a trigonal bipyramidal arrangement around the silicon atom where the incoming nucleophile and the leaving group occupy apical positions. cas.cn The energy of this transition state determines the activation energy of the reaction. A high activation energy suggests a slow reaction, while a low activation energy indicates a faster process. cas.cn This type of analysis would be critical for predicting the reactivity of the Si-C bond in this compound in various chemical environments.
For example, calculations can determine if the formation of a particular product is thermodynamically favored (i.e., has a negative Gibbs free energy change) and kinetically accessible (i.e., has a reasonably low activation energy). cas.cn This predictive power is invaluable for understanding the reaction mechanisms involving this compound and for optimizing reaction conditions.
Intermolecular Interactions and Solid-State Structural Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal structure. nih.govnih.gov
The Hirshfeld surface encloses a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to generate a 2D "fingerprint" plot. This plot summarizes the types and relative significance of different intermolecular contacts. nih.gov For compounds containing fluorophenyl groups, interactions such as C-H···O, C-H···S, and those involving hydrogen atoms are often dominant. nih.gov Hirshfeld analysis reveals that over 90% of intermolecular contacts can involve hydrogen atoms in similar structures. nih.gov In the absence of strong hydrogen bond donors or acceptors, weaker interactions like C-H···π and π-π stacking can also play a crucial role in the crystal packing. nih.goveurjchem.com
Interactive Table: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Phenyl Compounds
| Contact Type | Description | Potential Role in this compound Crystal Structure |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | Often constitute a large percentage of the total surface contacts. |
| C-H···F | A weak form of hydrogen bonding involving the fluorine atom. | The electronegative fluorine atom can act as a weak hydrogen bond acceptor. |
| C-H···π | An interaction between a C-H bond and the π-system of the aromatic ring. | Contributes to the stabilization of the three-dimensional crystal network. eurjchem.com |
| π···π Stacking | Interactions between the aromatic rings of adjacent molecules. | Can influence the packing arrangement, though may be absent in some structures. nih.gov |
Advanced Characterization Techniques for Mechanistic and Structural Elucidation in Organosilane Research
Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Mechanistic Insights (e.g., 29Si, 125Te, 119Sn NMR in reaction monitoring)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in organosilane research, offering profound insights into molecular structure and reaction dynamics. While standard ¹H and ¹³C NMR are routine, specialized nuclei NMR, particularly ²⁹Si NMR, provides direct information about the silicon center, which is fundamental to understanding the chemistry of compounds like (4-Fluorophenyl)methyl-trimethylsilane.
²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom. The chemical shift of a silicon nucleus is influenced by the nature of the substituents attached to it. unavarra.es For instance, in a reaction involving the cleavage of a silicon-carbon bond or substitution at the silicon center, significant changes in the ²⁹Si chemical shift would be observed, allowing for real-time monitoring of the reaction progress. unavarra.es The intensity of the signals in the ²⁹Si NMR spectrum is proportional to the concentration of the corresponding silicon-containing species, enabling kinetic studies of hydrolysis, condensation, or other transformation reactions. unavarra.es
In a hypothetical reaction where this compound is converted to a silanol, the ²⁹Si NMR spectrum would show the disappearance of the signal corresponding to the starting material and the appearance of a new signal at a different chemical shift characteristic of the Si-OH group. This allows for the quantification of reactants, intermediates, and products over time. Solid-state ²⁹Si CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR is particularly valuable for studying reactions occurring on surfaces, such as the grafting of organosilanes onto silica. nih.gov This technique can distinguish between different silicon environments, like those in silanol groups and siloxane bridges. nih.govuni-muenchen.de
While ¹²⁵Te and ¹¹⁹Sn NMR are less common for silicon-focused studies, they become indispensable in reactions where organosilanes interact with tellurium or tin-containing reagents, providing analogous mechanistic details from the perspective of the heteroatom.
Table 1: Illustrative ²⁹Si NMR Chemical Shifts for Various Silicon Environments Relevant to Organosilane Reactions.
| Silicon Environment | Typical ²⁹Si Chemical Shift Range (ppm) | Information Provided |
| R-Si(CH₃)₃ (e.g., in starting material) | +30 to 0 | Corresponds to the fully substituted, neutral silicon center. uni-muenchen.de |
| R-Si(CH₃)₂OH (Silanol intermediate) | +10 to -10 | Indicates hydrolysis of one group, forming a silanol. uni-muenchen.de |
| R-Si(CH₃)₂(OR') (Alkoxysilane) | +20 to -20 | Represents an etherified silicon center. |
| (R-Si(CH₃)₂)₂O (Disiloxane product) | 0 to -20 | Signals the formation of a Si-O-Si linkage through condensation. uvic.ca |
| Pentacoordinate Silicon Intermediate | -70 to -100 | Suggests the presence of a hypervalent, transient reaction intermediate. |
| Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact values are highly dependent on the specific molecular structure and solvent. |
Mass Spectrometry for Reaction Monitoring and Identification of Transient Intermediates
Mass spectrometry (MS) is a powerful technique for identifying reaction components and, crucially, for detecting short-lived, low-concentration intermediates that are key to understanding reaction mechanisms. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this purpose, as it can gently transfer ions from solution into the gas phase for analysis, making it ideal for monitoring reactions involving charged or easily ionizable species. nih.govresearchgate.net
In the study of organosilane reactions, ESI-MS can be used to monitor the consumption of reactants like this compound and the formation of products by tracking their respective mass-to-charge (m/z) ratios over time. Its high sensitivity allows for the detection of transient species that may not be observable by NMR. uvic.ca For example, in a fluoride-catalyzed reaction of an organosilane, ESI-MS could potentially detect key intermediates such as pentacoordinate silicate (B1173343) anions. These hypervalent silicon species are often proposed in reaction mechanisms but are too fleeting to be characterized by other means. nih.gov
The combination of ESI-MS with techniques like tandem MS (MS/MS) can further aid in the structural elucidation of these transient species by inducing fragmentation and analyzing the resulting daughter ions, providing clues to the intermediate's connectivity.
Table 2: Hypothetical ESI-MS Data for Monitoring a Reaction of this compound.
| Species | Proposed Formula | Expected m/z (for [M+H]⁺ or [M]⁻) | Role in Reaction |
| This compound | C₁₀H₁₅FSi | 183.1 (as [M+H]⁺) | Starting Material |
| Trimethylsilanol | C₃H₁₀OSi | 91.1 (as [M+H]⁺) | Potential Byproduct |
| Pentacoordinate Intermediate | [C₁₀H₁₅F₂Si]⁻ | 201.1 (as [M]⁻) | Transient Intermediate |
| Dimerized Product | C₁₈H₂₄F₂Si₂O | 366.1 (as [M+Na]⁺) | Final Product |
| Note: The exact m/z values and observed ions ([M+H]⁺, [M+Na]⁺, [M]⁻, etc.) depend on the specific reaction conditions and the ionization mode used. |
X-Ray Crystallography for Confirmation of Complex Molecular Architectures and Reaction Product Structures
While NMR and MS provide invaluable information about reaction pathways and molecular connectivity, X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov It provides unambiguous data on bond lengths, bond angles, and stereochemistry, which is essential for confirming the structure of novel organosilane products or complex intermediates that can be isolated in crystalline form. wikipedia.org
If a reaction involving this compound yields a solid product, obtaining a single crystal suitable for X-ray diffraction analysis would provide irrefutable proof of its molecular structure. nih.gov This technique is particularly vital in cases where multiple isomers could be formed or where unexpected molecular rearrangements occur. The resulting crystal structure can reveal subtle details about steric and electronic effects within the molecule and provides the ultimate confirmation of a proposed reaction outcome. wikipedia.org Many complex organometallic and inorganic systems have been fully characterized using this method. wikipedia.org
Table 3: Key Parameters Determined from a Single-Crystal X-ray Diffraction Experiment.
| Parameter | Description | Significance |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Defines the crystal system and overall packing. |
| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides information on molecular symmetry. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the generation of a 3D molecular model. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms connectivity and reveals structural strain or unusual bonding. wikipedia.org |
| R-factor (Residual Factor) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality and reliability of the solved structure. |
Spectroscopic Techniques for Investigating Reaction Progress and Intermediates (e.g., IR for functional group changes relevant to mechanisms)
Infrared (IR) spectroscopy is a fundamental technique for monitoring chemical reactions by observing changes in molecular vibrations, which correspond to the presence or disappearance of specific functional groups. gelest.com Modern Fourier-transform infrared (FTIR) spectrometers, often equipped with Attenuated Total Reflectance (ATR) probes, allow for in-situ, real-time monitoring of reactions in solution. clairet.co.uk
For a reaction involving this compound, FTIR spectroscopy would be used to follow key functional group transformations. researchgate.net For example, in a hydrolysis reaction, one could monitor the decrease in the intensity of bands associated with the Si-CH₃ group and the appearance of a broad band characteristic of O-H stretching in a newly formed silanol (Si-OH) intermediate. nih.gov Subsequently, the formation of a siloxane (Si-O-Si) product would be evidenced by the growth of a strong absorption band in the 1100-1000 cm⁻¹ region. gelest.comresearchgate.net Because certain vibrational frequencies are highly characteristic, IR spectroscopy serves as an excellent and often straightforward tool for tracking reaction kinetics and identifying the formation of key intermediates and products. gelest.comclairet.co.uk
Table 4: Characteristic IR Absorption Frequencies for Monitoring Organosilane Reactions.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode | Significance in Reaction Monitoring |
| Si-CH₃ | 1270-1250, 860-790 | Si-C Stretch, CH₃ Rock | Disappearance indicates cleavage of the trimethylsilyl (B98337) group. gelest.comnih.gov |
| C-F (Aromatic) | 1250-1100 | C-F Stretch | Typically stable; can be used as an internal reference. |
| O-H (in Si-OH) | 3700-3200 (broad) | O-H Stretch | Appearance signals the formation of a silanol intermediate via hydrolysis. researchgate.net |
| Si-O-Si (Siloxane) | 1130-1000 (strong) | Si-O-Si Asymmetric Stretch | Growth indicates the condensation of silanols to form the final product. gelest.comresearchgate.net |
| Si-H | 2280-2080 (strong) | Si-H Stretch | Appearance would indicate a reduction reaction at the silicon center. gelest.com |
Emerging Research Directions and Future Perspectives in 4 Fluorophenyl Methyl Trimethylsilane Chemistry
Integration of (4-Fluorophenyl)methyl-trimethylsilane in Sustainable and Green Chemical Syntheses
The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are increasingly guiding synthetic strategies. numberanalytics.comeurekalert.org Organosilanes are often considered environmentally superior alternatives to their organotin or organolithium counterparts, which can be toxic and difficult to handle. zmsilane.com The development of sustainable methods for creating and utilizing compounds like this compound is a key research direction.
Future research will likely focus on developing catalytic, high-atom-economy methods for the synthesis of aryl-trimethylsilanes. organic-chemistry.org Traditional methods often require stoichiometric organometallic reagents, whereas modern approaches aim to use catalytic systems, such as nickel or palladium, to couple aryl halides with silyl (B83357) sources under milder conditions. organic-chemistry.org For this compound, this could involve the direct silylation of a 4-fluorobenzyl derivative.
Furthermore, the use of this compound as a building block in green syntheses is a promising area. Its stability allows it to be carried through multi-step sequences, and its functional handles—the fluorinated ring and the silyl group—can be activated selectively under specific conditions. This avoids the need for extensive protecting group chemistry, streamlining synthetic pathways. The development of processes that use renewable resources or environmentally benign reagents, such as fluorinated ionic liquids or electrochemical methods for fluorination, represents a significant step forward for sustainable organofluorine chemistry. numberanalytics.com
The following table outlines potential green synthesis strategies relevant to the production and application of this compound.
| Green Synthesis Strategy | Description | Potential Application for this compound | Environmental Benefit |
|---|---|---|---|
| Catalytic C-Si Bond Formation | Use of transition metal catalysts (e.g., Ni, Pd, Cu) to form the aryl-silane bond from aryl halides or their derivatives. organic-chemistry.org | Synthesis from 1-bromo-4-fluorobenzene (B142099) derivatives and a silylating agent, avoiding stoichiometric organometallic reagents. | Reduces metallic waste and avoids pyrophoric reagents. |
| Flow Chemistry | Performing reactions in continuous flow reactors, allowing for better control over reaction parameters and improved safety. | Safe and scalable synthesis of the compound and its derivatives. | Minimizes reaction volume, improves heat transfer and safety, and reduces byproduct formation. |
| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with ionic liquids, supercritical fluids, or water. | Application of this compound as a reagent in reactions performed in greener solvent systems. | Reduces pollution and health hazards associated with VOCs. |
| Electrochemical Synthesis | Using electricity to drive chemical reactions, often reducing the need for chemical oxidants or reductants. numberanalytics.com | Potential for fluorination or silylation steps in the synthesis pathway. | Minimizes chemical reagent use and waste. numberanalytics.com |
Development of Novel Reactivity Patterns for Silicon-Functionalized Fluorinated Compounds
The unique combination of C-F and C-Si bonds within this compound makes it a compelling substrate for exploring novel reactivity. The carbon-fluorine bond is the strongest single bond to carbon, yet its activation under transition-metal catalysis is a rapidly developing field. nih.govresearchgate.net Conversely, the carbon-silicon bond can be selectively cleaved, particularly in the presence of fluoride (B91410) ions, to generate useful reactive intermediates.
Future research is expected to investigate the selective activation of different bonds within the molecule. For instance, transition-metal catalysts could be designed to selectively cleave the C-H bonds of the aromatic ring or the benzylic position, the C-F bond, or the C-Si bond. nih.govspringernature.com The competition between these pathways will depend on the choice of metal, ligands, and reaction conditions. The ipso-silylation of fluoroarenes via C-F bond cleavage is a known transformation where a silyl reagent is used to displace fluoride, driven by the formation of a highly stable Si-F bond. springernature.com this compound itself could be a product of such a reaction or a substrate for further transformations where the silyl group is displaced.
Another promising avenue is the generation of benzylic anions or radicals. The trimethylsilyl (B98337) group can stabilize an adjacent carbanion, and its removal can be a key step in C-C bond-forming reactions. Lewis base activation of the Si-C bond in benzyltrimethylsilanes can promote their direct coupling with aromatic electrophiles. nih.gov The presence of the fluorine atom on the phenyl ring would modulate the electronic properties of these intermediates, influencing their reactivity and selectivity in subsequent reactions. The development of methods for the late-stage functionalization of complex molecules using this moiety could provide rapid access to novel fluorinated compounds. researchgate.net
Exploration of Unique Electronic and Steric Effects of the this compound Moiety in Catalyst Design
In modern catalysis, the design of ligands is paramount for controlling the activity, selectivity, and stability of a metal complex. numberanalytics.comnumberanalytics.com The this compound moiety, when incorporated into a ligand scaffold, offers a unique combination of electronic and steric properties that can be exploited in catalyst design.
The electronic effects are primarily dictated by the 4-fluorophenyl group. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing effect through induction (-I effect), while also having a weak electron-donating resonance effect (+M effect). mdpi.comresearchgate.net In a para position, the inductive effect typically dominates, making the phenyl ring electron-deficient. When this group is part of a ligand, it can withdraw electron density from the metal center, which can be beneficial in certain catalytic cycles, for instance, by promoting reductive elimination. acs.orgresearchgate.net
The steric effects are dominated by the bulky trimethylsilylmethyl group. Steric hindrance is a powerful tool for controlling selectivity in catalysis. numberanalytics.commdpi.com Large, bulky ligands can create a specific pocket around the metal's active site, directing substrates to bind in a preferred orientation, which is crucial for asymmetric catalysis. numberanalytics.com The trimethylsilyl group is significantly larger than a tert-butyl group and can provide substantial steric shielding, potentially enhancing catalyst stability by preventing bimolecular decomposition pathways. researchgate.net
The table below summarizes the potential effects of the this compound moiety in catalyst design.
| Property | Contributing Group | Anticipated Effect on Catalyst Performance | Potential Application |
|---|---|---|---|
| Electronic Effect (Inductive) | 4-Fluorophenyl | Withdraws electron density from the metal center, making it more electrophilic. researchgate.net | Enhancing oxidative addition steps or promoting reductive elimination in cross-coupling reactions. |
| Steric Bulk | -CH₂-Si(CH₃)₃ | Creates a sterically hindered environment around the metal center, influencing substrate approach. numberanalytics.comresearchgate.net | Improving regioselectivity and enantioselectivity in reactions like hydroformylation or asymmetric hydrogenation. |
| Catalyst Stability | -CH₂-Si(CH₃)₃ | Prevents catalyst aggregation and decomposition pathways through steric shielding. numberanalytics.com | Increasing catalyst turnover number and lifetime in high-temperature or long-duration reactions. |
| Modulation of Reactivity | Combined electronic and steric effects | Fine-tuning the balance between catalyst activity and selectivity. | Optimizing catalysts for challenging transformations, such as C-H activation or polymerization. |
Interdisciplinary Research at the Interface of Organosilane Chemistry and Synthetic Methodology Development
The unique structural elements of this compound position it at the intersection of several scientific disciplines, including materials science, medicinal chemistry, and advanced synthetic methodology. researchgate.netbohrium.comnih.gov The development of synthetic methods to incorporate this moiety into larger, more complex structures is a key objective that will enable its application in these diverse fields. researchgate.net
In materials science, organosilanes are fundamental for creating polymers, coatings, and surface modifiers with tailored properties such as water resistance and improved adhesion. hskbrchemical.comncsu.edurussoindustrial.ru The incorporation of fluorine often imparts desirable characteristics like increased thermal stability and chemical resistance. nih.gov Therefore, this compound could serve as a monomer or modifying agent for creating novel fluorinated polysiloxanes or hybrid organic-inorganic materials with enhanced performance. mdpi.com
In medicinal chemistry, the introduction of fluorine into a drug candidate can significantly improve its metabolic stability, membrane permeability, and binding affinity. nih.govrsc.org Similarly, silicon can be used as a bioisostere for carbon, altering a molecule's pharmacological profile. nih.gov The this compound unit is therefore a highly attractive scaffold for the synthesis of new biologically active compounds. Research in this area would focus on developing reliable synthetic routes to append this group to complex molecular architectures.
The synergy between these fields drives the need for new synthetic methodologies. Challenges such as the selective and efficient synthesis of complex organosilanes and the development of catalytic processes that tolerate a wide range of functional groups are central to advancing the field. researchgate.netresearchgate.net The study of this compound can provide fundamental insights into the reactivity of silicon-functionalized fluorinated compounds, thereby fueling the development of new synthetic tools with broad applicability.
Q & A
Basic: What are the recommended synthetic routes for (4-Fluorophenyl)methyl-trimethylsilane, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound can be achieved via Grignard reagent coupling or hydrosilylation . For Grignard-based synthesis:
React 4-fluorobenzylmagnesium bromide with chlorotrimethylsilane in anhydrous THF under nitrogen.
Optimize stoichiometry (1:1 molar ratio) and reaction temperature (0–25°C) to minimize side products.
Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).
Efficiency can be improved by monitoring reaction progress with TLC and using catalytic additives (e.g., CuI for hydrosilylation). For related organosilane syntheses, refer to protocols in , which outline analogous coupling strategies .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Expect a singlet for Si(CH₃)₃ (~0.1–0.3 ppm) and aromatic protons (6.8–7.3 ppm, split due to fluorine coupling).
- ¹³C NMR : Peaks at ~0–5 ppm (Si-CH₃) and 115–165 ppm (fluorophenyl carbons).
- FT-IR : Si-C stretching (~750 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 196 (C₁₀H₁₅FSi⁺).
For structural confirmation, X-ray crystallography (e.g., using SHELX or ORTEP-3) is recommended, as demonstrated in and for similar silanes .
Advanced: How can researchers resolve contradictions in reported stability data for this compound under different experimental conditions?
Methodological Answer:
Controlled Stability Studies :
- Conduct thermogravimetric analysis (TGA) to assess thermal decomposition (25–300°C, N₂ atmosphere).
- Test hydrolytic stability by exposing the compound to H₂O/MeOH (1:1) and monitoring via ¹⁹F NMR.
Compare Conditions : Vary pH, humidity, and light exposure (e.g., UV-Vis spectroscopy under accelerated aging).
Cross-Validate with Literature : Align findings with stability profiles of analogous compounds, such as (trifluoromethyl)trimethylsilane ( notes limited stability data; thus, experimental validation is critical) .
Advanced: What computational strategies are suitable for modeling the electronic effects of the 4-fluorophenyl group on the reactivity of trimethylsilane derivatives?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Use B3LYP/6-311+G(d,p) basis set for accuracy (account for fluorine’s electronegativity).
QSAR Modeling :
- Train models using descriptors like Hammett σ constants ( ’s QSAR approach for fluorophenyl derivatives can guide parameter selection).
Molecular Dynamics (MD) : Simulate solvent interactions to assess steric/electronic impacts on reactivity .
Advanced: How does the steric profile of this compound influence its utility in catalytic applications compared to non-fluorinated analogs?
Methodological Answer:
Steric Parameter Analysis :
- Calculate Tolman’s cone angle or %VBur (Buried Volume) using X-ray crystallography data (e.g., ’s ORTEP-3 for 3D structure visualization).
Catalytic Performance Testing :
- Compare turnover frequencies (TOF) in hydrosilylation reactions with non-fluorinated analogs (e.g., phenyltrimethylsilane).
- Fluorine’s inductive effect may enhance electrophilicity of Si, but steric bulk from the fluorophenyl group could reduce substrate access to the active site.
Cross-Coupling Applications : Use Suzuki-Miyaura reactions to evaluate steric hindrance effects on aryl-aryl bond formation .
Advanced: What experimental and theoretical approaches can elucidate the role of this compound in supramolecular assembly?
Methodological Answer:
X-Ray Diffraction : Co-crystallize with π-acidic hosts (e.g., cucurbiturils) to study fluorine-π interactions.
NMR Titration : Monitor chemical shift changes in host-guest systems (e.g., calixarenes) to quantify binding constants.
Theoretical Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
